molecular formula C12H26 B14560370 2,2-Dimethyl-4-(propan-2-yl)heptane CAS No. 62185-38-0

2,2-Dimethyl-4-(propan-2-yl)heptane

Cat. No.: B14560370
CAS No.: 62185-38-0
M. Wt: 170.33 g/mol
InChI Key: HFRVMJCEWUXCMP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(propan-2-yl)heptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with two methyl groups and one isopropyl group attached to it. This compound is part of the larger family of branched alkanes, which are known for their unique structural properties and varied applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(propan-2-yl)heptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane derivatives with appropriate alkyl halides under the presence of strong bases or catalysts. For instance, the reaction of 2,2-dimethylheptane with isopropyl bromide in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods

Industrial production of branched alkanes like this compound often involves catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

    Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products

    Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethyl-4-(propan-2-yl)heptanol, 2,2-dimethyl-4-(propan-2-yl)heptanone, or 2,2-dimethyl-4-(propan-2-yl)heptanoic acid.

    Halogenation: Products include various halogenated derivatives such as this compound chloride or bromide.

Scientific Research Applications

2,2-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research into its derivatives for potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As a hydrocarbon, 2,2-Dimethyl-4-(propan-2-yl)heptane does not have a specific mechanism of action in biological systems. its derivatives may interact with various molecular targets and pathways, depending on their functional groups and structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpentane
  • 2,4-Dimethylheptane
  • 2,2,4-Trimethylpentane

Uniqueness

2,2-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its linear or differently branched isomers.

Properties

CAS No.

62185-38-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2-dimethyl-4-propan-2-ylheptane

InChI

InChI=1S/C12H26/c1-7-8-11(10(2)3)9-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

HFRVMJCEWUXCMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)(C)C)C(C)C

Origin of Product

United States

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